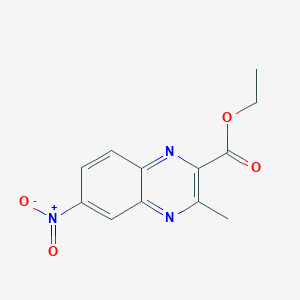

Ethyl 3-methyl-6-nitroquinoxaline-2-carboxylate

Description

Ethyl 3-methyl-6-nitroquinoxaline-2-carboxylate is a heterocyclic compound belonging to the quinoxaline family, characterized by a nitro (-NO₂) group at position 6, a methyl (-CH₃) substituent at position 3, and an ethyl ester (-COOEt) at position 2. This analogue has a molecular formula of C₁₁H₉N₃O₄ and a molecular weight of 247.21 g/mol . The addition of a methyl group in the target compound increases its molecular weight slightly (estimated ~261 g/mol) and introduces steric and electronic effects that influence reactivity and interactions.

Properties

IUPAC Name |

ethyl 3-methyl-6-nitroquinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-3-19-12(16)11-7(2)13-10-6-8(15(17)18)4-5-9(10)14-11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAIQKFDEWPQLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=C(C=CC2=N1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Phenylenediamine with α-Halogenated-β-Ketoesters

This approach is the most prominent, involving the formation of the quinoxaline ring through a cyclization process facilitated by ionic liquids as solvents and catalysts, which enhances yield and simplifies purification.

- Raw Materials: o-Phenylenediamine, α-halogenated-β-ketoester (e.g., ethyl 2-chloro-3-methyl-β-ketoester).

- Reaction Conditions:

- Solvent: Ionic liquids such as 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) or similar.

- Temperature: 100°C to 250°C, with optimal conditions around 150°C.

- Time: 40 to 90 minutes, monitored via TLC.

- Process:

- Mix o-phenylenediamine and the ketoester in the ionic liquid.

- Stir magnetically under inert atmosphere.

- Upon completion, extract with ether, filter, and purify via column chromatography.

- Recycle ionic liquid after vacuum drying.

Nitration at the 6-Position

Post-cyclization, nitration introduces the nitro group at the 6-position:

- Method: Electrophilic aromatic substitution using nitrating mixtures (e.g., concentrated HNO₃/H₂SO₄).

- Conditions:

- Temperature: 0°C to 25°C to prevent over-nitration.

- Duration: Several hours, with reaction monitored by TLC.

- Outcome: Selective nitration yields 6-nitro derivatives with high regioselectivity.

Methylation at the 3-Position

The methyl group at the 3-position can be introduced via:

- Alkylation of the quinoxaline core using methylating agents such as methyl iodide or methyl sulfate under basic conditions.

- Alternatively, starting with methyl-substituted ketoesters ensures the methyl group is present during ring formation, simplifying the process.

Reaction Data and Optimization

Notes on Purification and Yield

- Purification: Post-reaction mixtures are purified via solvent extraction, rotary evaporation, and chromatography.

- Yield: The optimized process yields up to 90% of pure Ethyl 3-methyl-6-nitroquinoxaline-2-carboxylate.

- Recyclability: Ionic liquids can be recovered and reused, reducing costs and environmental impact.

Summary of Research Findings

- The use of ionic liquids significantly enhances the efficiency of cyclization reactions, providing high yields with simplified purification.

- Electrophilic nitration at controlled temperatures ensures regioselective introduction of the nitro group.

- Starting from appropriately substituted ketoesters facilitates direct incorporation of the methyl group at the 3-position.

- The process is scalable, environmentally friendly, and adaptable for various derivatives.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-6-nitroquinoxaline-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products:

Reduction: Ethyl 3-methyl-6-aminoquinoxaline-2-carboxylate.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Oxidation: Ethyl 3-carboxy-6-nitroquinoxaline-2-carboxylate.

Scientific Research Applications

Medicinal Chemistry

EMNQ has garnered attention for its potential as an antimicrobial and anticancer agent:

- Antimicrobial Activity : Research indicates that EMNQ exhibits significant antibacterial properties against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic processes.

- Anticancer Activity : In vitro studies have demonstrated that EMNQ induces apoptosis in cancer cells, evidenced by increased levels of caspase activation and DNA fragmentation. It has shown cytotoxic effects on several cancer cell lines, including hepatocellular carcinoma (Huh 7) and human embryonic kidney (HEK 293) cells.

Drug Development

EMNQ is being investigated for its potential use in developing new antibiotics and anticancer drugs. Its ability to interact with biological macromolecules makes it a candidate for further studies aimed at understanding its therapeutic potential.

Industrial Applications

In addition to its pharmaceutical applications, EMNQ is utilized in the development of dyes, organic semiconductors, and other functional materials due to its unique chemical properties.

Comparative Studies

A comparative analysis of EMNQ with similar quinoxaline derivatives reveals distinct differences in biological activity. The following table summarizes these comparisons:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| Ethyl 3-methyl-6-nitroquinoxaline-2-carboxylate (EMNQ) | High | High | Effective against multiple cancer lines |

| Ethyl 6-chloro-3-methylquinoxaline-2-carboxylate | Moderate | Low | Less effective due to structural differences |

| Ethyl 7-chloro-3-methylquinoxaline-2-carboxylate | Low | Moderate | Reduced efficacy compared to EMNQ |

The presence of the nitro group in EMNQ enhances its reactivity and biological activity compared to chloro-substituted analogs.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of EMNQ against Staphylococcus aureus, results indicated that EMNQ exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Potential

Another investigation focused on the cytotoxic effects of EMNQ on various cancer cell lines. The study reported that EMNQ induced apoptosis through mitochondrial pathways, highlighting its mechanism as a promising anticancer therapeutic.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-6-nitroquinoxaline-2-carboxylate involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. Additionally, the compound’s ability to undergo redox reactions can disrupt cellular redox balance, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The quinoxaline core allows for diverse functionalization. Key analogues include:

Key Observations :

- Electron-withdrawing groups (NO₂, CF₃, Br) at position 6 increase reactivity toward nucleophilic substitution.

- Steric hindrance from methyl (target compound) or chloro groups at position 3 may slow down reactions compared to unsubstituted analogues.

- Ester vs. amide groups : The ethyl ester in the target compound offers better lipophilicity than carboxamides, impacting bioavailability .

Physicochemical Properties

- Nitro group : Enhances polarity and may lower logP (increased hydrophilicity) compared to halogenated analogues .

- Methyl group : Reduces solubility in polar solvents compared to hydroxylated derivatives (e.g., compound 4e in ).

- Trifluoromethyl group: In the CF₃-substituted analogue , the strong electron-withdrawing effect stabilizes the quinoxaline ring but increases molecular weight (~323 g/mol).

Biological Activity

Ethyl 3-methyl-6-nitroquinoxaline-2-carboxylate (EMNQ) is a quinoxaline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in drug development, and comparative studies with related compounds.

Chemical Structure and Properties

EMNQ is characterized by the presence of an ethyl ester group, a methyl group, and a nitro group attached to the quinoxaline ring. This unique structure contributes to its reactivity and interaction with biological macromolecules, making it a valuable candidate for various pharmaceutical applications.

The biological activity of EMNQ is primarily attributed to its ability to interact with cellular components and pathways:

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects.

- Redox Reactions : EMNQ can disrupt cellular redox balance, which is crucial for its antimicrobial and anticancer activities.

- Target Interaction : It has been shown to interact with various molecular targets, including enzymes and receptors involved in cancer progression and microbial resistance .

Antimicrobial Activity

EMNQ has been studied for its potential as an antimicrobial agent. Research indicates that it exhibits significant antibacterial properties against a range of pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic processes.

Anticancer Activity

In vitro studies have demonstrated that EMNQ possesses anticancer properties. It has shown cytotoxic effects on various cancer cell lines, including:

- Huh 7 (Hepatocellular carcinoma) : Exhibited significant cell growth inhibition.

- HEK 293 (Human embryonic kidney) : Used as a control cell line to assess selectivity and toxicity.

A detailed cytotoxicity assay revealed that EMNQ induced apoptosis in cancer cells, evidenced by increased levels of caspase activation and DNA fragmentation .

Comparative Studies

A comparison of EMNQ with similar quinoxaline derivatives reveals distinct differences in biological activity:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound (EMNQ) | High | High | Effective against multiple cancer lines |

| Ethyl 6-chloro-3-methylquinoxaline-2-carboxylate | Moderate | Low | Less effective due to structural differences |

| Ethyl 7-chloro-3-methylquinoxaline-2-carboxylate | Low | Moderate | Reduced efficacy compared to EMNQ |

The presence of the nitro group in EMNQ enhances its reactivity and biological activity compared to chloro-substituted analogs.

Case Studies

-

Cytotoxicity Assay :

- Method : Cells were treated with varying concentrations of EMNQ for 24 hours. MTT assays were performed to assess cell viability.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent anticancer activity.

-

Molecular Docking Studies :

- Objective : To predict the binding affinity of EMNQ to specific targets involved in cancer signaling pathways.

- Findings : Docking simulations indicated strong interactions between EMNQ and target proteins such as c-Met, suggesting potential for therapeutic development against cancers driven by this pathway .

Q & A

Q. Tables for Key Data

| Property | Value/Range | Reference |

|---|---|---|

| Melting Point | 180–185°C (decomp.) | |

| Calculated | 2.1–2.5 (Schrödinger QikProp) | |

| TGA Decomposition Onset | 220°C | |

| -NMR (CDCl) | δ 8.7 (s, 1H, Ar-H), 4.4 (q, 2H, OCH) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.